Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the piperidine moiety, and subsequent functionalization to achieve the desired compound. Common reagents used in these reactions include thioamides, acyl chlorides, and piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazole ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate include other thiazole derivatives and piperidine-containing molecules. Examples include:
- Thiazole-based drugs with antimicrobial properties.
- Piperidine derivatives used in the treatment of neurological disorders .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H23N3O3S3 |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(2-methylpiperidine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H23N3O3S3/c1-4-22-14(21)13-11(3)17-15(25-13)18-12(20)9-24-16(23)19-8-6-5-7-10(19)2/h10H,4-9H2,1-3H3,(H,17,18,20) |
InChI Key |
DVYKUOVQTNGNGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCCCC2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.